A Technical Guide to the Synthesis of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
A Technical Guide to the Synthesis of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate. The presence of a trifluoromethyl group on a pyridine scaffold makes this molecule a valuable building block in medicinal and agrochemical research, potentially enhancing properties such as metabolic stability and binding affinity.[1] This document outlines a two-stage synthetic strategy, beginning with the Claisen condensation to form the key intermediate, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), followed by a base-catalyzed cyclocondensation reaction—a modified Guareschi-Thorpe synthesis—to construct the target dihydroxynicotinate ring system. The guide provides detailed, step-by-step experimental protocols, mechanistic insights, and methods for characterization, designed to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate, CAS 103900-77-2, is a substituted pyridine derivative. The incorporation of trifluoromethyl (CF₃) groups into heterocyclic systems is a cornerstone of modern chemical design, often imparting unique biological and physicochemical properties.[2] The synthesis of such molecules is therefore of significant interest.
The structure of the target compound features a pyridine ring substituted with hydroxyl groups, an ethyl ester, and a trifluoromethyl group. It is important to recognize that this molecule exists in a state of keto-enol tautomerism, predominantly favoring the more stable 4-hydroxy-6-oxo-1,6-dihydropyridine and 6-hydroxy-4-oxo-1,4-dihydropyridine forms over the fully aromatic dihydroxy structure.[3][4]
The synthetic strategy detailed herein is centered on the construction of the pyridine ring from acyclic, fluorine-containing precursors.[5] This approach is highly efficient and relies on two well-established name reactions:
-
Claisen Condensation: To synthesize the key building block, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), from ethyl trifluoroacetate and ethyl acetate.[6][7]
-
Guareschi-Thorpe Pyridine Synthesis: A cyclocondensation reaction between ETFAA and cyanoacetamide, using a non-traditional and greener catalyst, to form the final heterocyclic product.[8]
This convergent strategy allows for the preparation of the target molecule from readily available commercial starting materials.
Overall Synthetic Scheme
Figure 1: Two-stage synthetic pathway to the target compound.
Experimental Protocols
This section provides detailed, self-validating protocols for the synthesis of the key intermediate and the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction. Here, sodium ethoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The strong electron-withdrawing effect of the CF₃ group makes this carbonyl particularly reactive, driving the reaction forward.[6][9]
Materials & Reagents:
-
Sodium ethoxide (solid or as a 21% solution in ethanol)
-
Ethyl trifluoroacetate (≥99%)
-
Ethyl acetate (anhydrous, ≥99.5%)
-
Tetrahydrofuran (THF, anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Step-by-Step Protocol:
-
Reaction Setup: Equip a dry 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous THF (200 mL), a 15% solution of sodium ethoxide in ethanol (385 g, ~0.85 mol), and anhydrous ethyl acetate (70.4 g, 0.8 mol).
-
Cooling: Cool the stirred reaction mixture to between 5-10 °C using an ice-water bath.
-
Substrate Addition: Slowly add ethyl trifluoroacetate (99.4 g, 0.7 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained between 10-20 °C.[6]
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40 °C and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back down to 10-15 °C. Carefully add glacial acetic acid (54 g, 0.9 mol) dropwise to neutralize the mixture, keeping the temperature below 30 °C. A precipitate of sodium acetate will form.
-
Work-up: Filter the mixture to remove the sodium acetate precipitate and wash the solid cake with a small amount of THF. Combine the filtrates and transfer to a separatory funnel.
-
Extraction: Wash the organic phase sequentially with water (2 x 150 mL) and saturated brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.[10]
Stage 2: Synthesis of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
Rationale: This reaction is a modified Guareschi-Thorpe synthesis, a powerful method for creating 2,4-dihydroxypyridine derivatives.[8] The mechanism involves an initial Knoevenagel condensation between the active methylene of ETFAA and cyanoacetamide, followed by a Michael addition and subsequent intramolecular cyclization. Ammonium carbonate serves as both the base to catalyze the reactions and the source of nitrogen for the pyridine ring.[8]
Materials & Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA, from Stage 1)
-
Cyanoacetamide (≥99%)
-
Ammonium carbonate
-
Ethanol
-
Water (deionized)
-
Hydrochloric acid (concentrated)
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ETFAA (18.4 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ammonium carbonate (10.6 g, 0.11 mol).
-
Solvent Addition: Add a solvent mixture of ethanol (100 mL) and water (100 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The solids should dissolve upon heating.
-
Reaction: Maintain the reflux for 6-8 hours. The reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system) until the starting materials are consumed. The product will begin to precipitate from the reaction mixture upon formation.
-
Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold 1:1 ethanol/water (2 x 30 mL) and then with a small amount of cold water to remove any remaining salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. This yields Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate as a white to off-white solid.
Data and Characterization
The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₄ | [4] |
| Molecular Weight | 251.16 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | 217-219 °C | [11] |
| Expected Yield | 65-80% (based on ETFAA) | - |
Note: Yield is dependent on reaction scale and purification efficiency.
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆): Expect signals for the ethyl group (triplet ~1.2-1.3 ppm, quartet ~4.2-4.3 ppm), a singlet for the C5-H of the pyridine ring (~6.0-6.2 ppm), and broad signals for the exchangeable N-H and O-H protons of the tautomeric forms.
-
¹³C NMR (DMSO-d₆): Expect signals for the CF₃ group (quartet, J ≈ 270-280 Hz), carbonyls (ester and ring, ~160-175 ppm), and aromatic/olefinic carbons.
-
¹⁹F NMR (DMSO-d₆): Expect a singlet for the CF₃ group around -60 to -70 ppm (relative to CFCl₃).
-
Mass Spectrometry (ESI-): Expect [M-H]⁻ at m/z 250.03.
Workflow and Process Visualization
The following diagram illustrates the complete laboratory workflow, from initial reagent setup to the final, purified product.
Figure 2: Detailed experimental workflow for the two-stage synthesis.
References
-
What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized?. Faqs.org. [Link]
-
Ito, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 238-255. [Link]
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Kushch, S. O., et al. (2020). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. [Link]
-
Balicki, R., & Nantka-Namirski, P. (1975). Letter: On the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetic acid hydrazide--a novel rearrangement of 1-aminopyridine derivatives. Acta Poloniae Pharmaceutica, 32(1), 129-31. [Link]
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
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Ethyl 4,4,4-trifluoroacetoacetate. PubChem. [Link]
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Mekky, A. E. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 26955-26963. [Link]
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Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
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Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). [Link]
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
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Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. [Link]
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Kushch, S. O., et al. (2024). Multicomponent Cyclizations of Ethyl Trifluoroacetoacetate with Acetaldehyde and 1,3-Diamines to Heteroannulated Pyridines. Russian Journal of Organic Chemistry. [Link]
- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
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Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. PubChem. [Link]
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